molecular formula C28H26N4O4S2 B2675386 BC-Dxi-843 CAS No. 2421117-98-6

BC-Dxi-843

货号 B2675386
CAS 编号: 2421117-98-6
分子量: 546.66
InChI 键: VLPGAOXBMXGNGM-VWLOTQADSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BC-Dxi-843 is an AIMP2-DX2 inhibitor . It has been identified as a promising lead for the development of novel therapeutics targeting AIMP2-DX2 in lung cancer .


Synthesis Analysis

BC-Dxi-843 has been optimized from BC-DXi-495 . It has shown improved inhibition against AIMP2-DX2 with an IC50 of 0.92 μM and more than 100-fold selectivity over AIMP2 .


Molecular Structure Analysis

The chemical formula of BC-Dxi-843 is C28H26N4O4S2 . Its exact mass is 546.14 and its molecular weight is 546.660 .


Chemical Reactions Analysis

BC-Dxi-843 has been found to suppress cancer cell proliferation in a DX2-dependent manner . In A549 cancer cells and WI-26 normal cells, BC-Dxi-843 has shown to reduce the viability of cancer cells .


Physical And Chemical Properties Analysis

BC-Dxi-843 is a solid substance with a light yellow to yellow color . It has a high solubility in DMSO .

科学研究应用

癌症治疗和机制

BC-Dxi-843 在癌症治疗中表现出显著的潜力,尤其是在肺癌方面。它作为 AIMP2-DX2 的抑制剂,AIMP2-DX2 是 AIMP2 的剪接变体,在肺癌中上调并促进了肿瘤发生。BC-Dxi-843 表现出抑制 AIMP2-DX2 和 HSP70 之间相互作用的能力,导致 DX2 通过 Siah1 介导的泛素化降解。这种抑制具有高度选择性和有效性,可诱导癌细胞凋亡。重要的是,BC-Dxi-843 在肿瘤异种移植小鼠模型中也表现出体内功效,表明其作为针对肺癌中 AIMP2-DX2 的新型治疗药物的先导化合物的潜力 (Sivaraman 等,2020)

比较研究和其他应用

虽然 BC-Dxi-843 的主要重点在于癌症治疗,但考虑涉及类似化合物或方法的比较研究和研究也很重要。诸如脂质体阿霉素对乳腺癌治疗的影响、布拉格晶体光谱仪在科学任务中的应用以及对西方医学中常见草药的生物制药分类的研究等研究为理解 BC-Dxi-843 等化合物在各种科学和医学领域的潜在应用和影响提供了更广泛的背景。这些研究虽然与 BC-Dxi-843 没有直接关系,但突出了在相关领域持续研究的重要性以及跨学科应用和见解的潜力 (Franco 等,2018); (Culhane 等,1991); (Waldmann 等,2012)

属性

IUPAC Name

(2S)-3-(1H-indol-3-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4S2/c1-18-7-13-22(14-8-18)38(34,35)32-25(15-20-16-29-24-6-4-3-5-23(20)24)27(33)31-28-30-26(17-37-28)19-9-11-21(36-2)12-10-19/h3-14,16-17,25,29,32H,15H2,1-2H3,(H,30,31,33)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPGAOXBMXGNGM-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BC-Dxi-843

Citations

For This Compound
8
Citations
BR Lee, DG Kim, YM Kim, S Kim, I Choi - Bioorganic & Medicinal Chemistry …, 2022 - Elsevier
… So far, BC-DXI-843 (5) 15 which originated from BC-DXI-04 (4) showed the most improved activity against AIMP2-DX2. Despite research efforts to find treatment for lung cancer to target …
Number of citations: 1 www.sciencedirect.com
A Sivaraman, DG Kim, D Bhattarai, M Kim… - Journal of Medicinal …, 2020 - ACS Publications
… However, AIMP2 was not affected in any of the test conditions by BC-DXI-843 or BC-DXI-495 (Figure S1C). We also confirmed that BC-DXI-843 has no effect on the level of DX2 mRNA (…
Number of citations: 16 pubs.acs.org
Z Ye, J Yang, H Jiang, X Zhan - Frontiers in Endocrinology, 2023 - ncbi.nlm.nih.gov
… BC-DXI-843 degrades DX2 through SiAH1-mediated ubiquitination, and specifically blocks the … BC-DXI-843 is a promising small molecule targeted inhibitor for LC (95). LncRNA …
Number of citations: 4 www.ncbi.nlm.nih.gov
Z Zhou, B Sun, A Nie, D Yu, M Bian - Frontiers in Cell and …, 2020 - frontiersin.org
… (B) BC-DXI-843 promotes the degradation of AIMP2-DX2 by blocking the interaction between AIMP2-DX2 and HSP70, thereby inducing cancer cell apoptosis. (C) BC-K-YH16899 not …
Number of citations: 42 www.frontiersin.org
SH Kim, S Bae, M Song - Biomolecules, 2020 - mdpi.com
Aminoacyl-tRNA synthetases (ARSs) are essential enzymes that ligate amino acids to tRNAs and translate the genetic code during protein synthesis. Their function in pathogen-derived …
Number of citations: 23 www.mdpi.com
K Khan, V Gogonea, PL Fox - Translational Oncology, 2022 - Elsevier
In mammalian cells, 20 aminoacyl-tRNA synthetases (AARS) catalyze the ligation of amino acids to their cognate tRNAs to generate aminoacylated-tRNAs. In higher eukaryotes, 9 of the …
Number of citations: 11 www.sciencedirect.com
K Soong-Hyun, S Bae, M Song - Preprints, 2020 - MDPI AG
Number of citations: 0
尹驍博 - 2022 - core.ac.uk
第一章 序論本研究は, 出芽酵母を用いたヒトの遺伝子を対象とした, 新規がん遺伝子の探索の成果に基づいて実施された. 動物細胞における基本的な生命現象は, 酵母においても程度の差こそあれ…
Number of citations: 2 core.ac.uk

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。